

Application Notes and Protocols for TH-Z145 in Immunology Research

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches for "TH-Z145" did not yield specific quantitative data, such as IC50 values, or established experimental protocols for this particular compound. The following application notes and protocols are based on the known mechanisms of action of Cyclin-Dependent Kinase 12 and 13 (CDK12/13) inhibitors as a class and are intended to provide a foundational framework for the investigation of TH-Z145 in immunology research. The provided quantitative data is illustrative for a representative CDK12/13 inhibitor and should not be considered specific to TH-Z145.

Introduction

TH-Z145 is a potent and selective inhibitor of CDK12 and CDK13, transcriptional kinases that play a critical role in regulating gene expression, particularly for genes involved in the DNA Damage Response (DDR). In the context of immunology, particularly cancer immunology, the inhibition of CDK12/13 has emerged as a promising strategy to enhance anti-tumor immunity. By disrupting the DDR in cancer cells, CDK12/13 inhibitors can induce an inflammatory tumor microenvironment, promote immunogenic cell death, and synergize with immune checkpoint blockade. These application notes provide an overview of the potential applications of **TH-Z145** in immunology research and detailed protocols for its investigation.



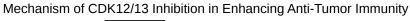
Mechanism of Action in an Immunological Context

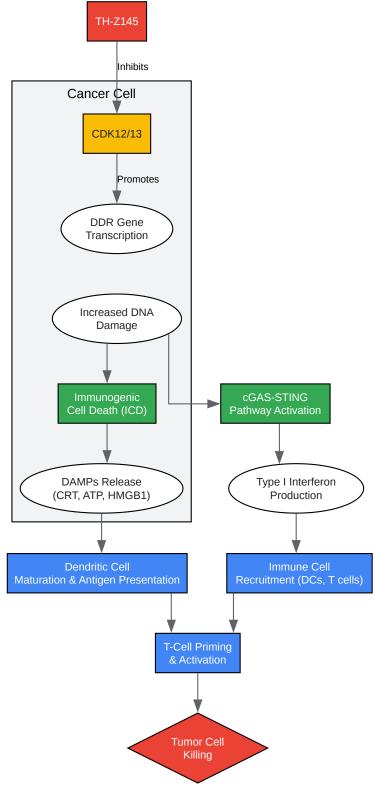
Inhibition of CDK12/13 by compounds such as **TH-Z145** is hypothesized to induce an antitumor immune response through a multi-faceted mechanism. Primarily, it involves the transcriptional suppression of key DDR genes, leading to an accumulation of DNA damage in cancer cells. This genomic instability is thought to trigger the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn recruit and activate immune cells, including dendritic cells (DCs) and T cells, to the tumor site.

Furthermore, the cellular stress and DNA damage induced by CDK12/13 inhibition can lead to immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) exposure, ATP secretion, and HMGB1 release. These DAMPs act as "eat-me" signals for DCs, promoting their maturation and antigen presentation to T cells, thereby initiating a robust antitumor adaptive immune response.

Signaling Pathway of CDK12/13 Inhibition in Cancer Immunology







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Caption: Signaling pathway of **TH-Z145**-mediated CDK12/13 inhibition leading to an anti-tumor immune response.

Quantitative Data Summary

As no specific data for **TH-Z145** is publicly available, the following table provides illustrative data for a representative CDK12/13 inhibitor. This data is for example purposes only.

Parameter	Cell Line	Value	Reference
IC50 (Cell Viability)	Jurkat (T-cell leukemia)	Hypothetical: 50 nM	Not Applicable
A549 (Lung carcinoma)	Hypothetical: 75 nM	Not Applicable	
MCF7 (Breast cancer)	Hypothetical: 60 nM	Not Applicable	_
EC50 (STING Activation)	THP-1 (Monocytic cell line)	Hypothetical: 100 nM	Not Applicable
Calreticulin Exposure (% of cells)	4T1 (Murine breast cancer)	Hypothetical: 45% at 100 nM	Not Applicable

Experimental Protocols

The following are detailed protocols for key experiments to characterize the immunological effects of **TH-Z145**.

Experimental Workflow

Combination Studies with

Immune Checkpoint Inhibitors



Cell Viability Assays (Cancer & Immune Cells) Western Blot (DDR & STING pathway proteins) T-cell Co-culture & Killing Assays (Calreticulin, ATP, HMGB1) Cytokine Profiling (ELISA, Luminex) In Vivo Studies Murine Syngeneic Tumor Models

Experimental Workflow for Investigating TH-Z145 in Immunology Research

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Immunohistochemistry of

Tumor Microenvironment

Caption: A typical experimental workflow for the immunological evaluation of TH-Z145.

Cell Viability Assay (MTT Assay)

Flow Cytometry of Tumor

Infiltrating Lymphocytes

Objective: To determine the cytotoxic effect of **TH-Z145** on cancer cells and immune cells.

Materials:

- TH-Z145 (dissolved in DMSO)
- Target cells (e.g., cancer cell lines, PBMCs, or specific immune cell subsets)



- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- · Plate reader

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of TH-Z145 in complete medium.
- Remove the old medium and add 100 μL of the TH-Z145 dilutions to the respective wells.
 Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add 100 μL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro T-cell Activation and Cytokine Production Assay

Objective: To assess the effect of **TH-Z145** on T-cell activation and cytokine secretion.

Materials:



- Human or murine peripheral blood mononuclear cells (PBMCs) or isolated T-cells
- TH-Z145
- Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
- Complete RPMI-1640 medium
- 96-well plates
- ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2)

- Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
- · Wash the plate with PBS.
- Seed PBMCs or T-cells at 1 x 10⁵ cells per well in complete medium containing anti-CD28 antibody.
- Add serial dilutions of TH-Z145 to the wells.
- Incubate for 48-72 hours at 37°C.
- Collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
- Cell proliferation can be assessed in parallel using a proliferation assay (e.g., CFSE staining).

Flow Cytometry Analysis of Immune Cell Populations

Objective: To analyze the phenotype and frequency of different immune cell subsets in vitro or in vivo (e.g., from tumor-infiltrating lymphocytes).

Materials:

Single-cell suspension from cell culture, blood, or tissue



- TH-Z145 (for in vitro studies)
- Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c)
- Fixable viability dye
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Flow cytometer

- Prepare a single-cell suspension. For tumors, this involves mechanical dissociation and enzymatic digestion.
- Stain the cells with a fixable viability dye to exclude dead cells.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.
- · Wash the cells with FACS buffer.
- (Optional) For intracellular staining (e.g., for cytokines like IFN-y or transcription factors like FoxP3), fix and permeabilize the cells and then stain with intracellular antibodies.
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

Western Blot Analysis for DNA Damage and STING Pathway Activation

Objective: To detect changes in protein expression related to the DNA damage response and STING pathway activation.



Materials:

- Cell lysates from TH-Z145-treated and control cells
- Primary antibodies (e.g., anti-phospho-H2AX, anti-phospho-STING, anti-phospho-IRF3, anti-phospho-TBK1)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- · Chemiluminescent substrate

Procedure:

- Treat cells with TH-Z145 for the desired time.
- Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Murine Tumor Model Study

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of **TH-Z145** in a preclinical model.

Materials:



- Immunocompetent mice (e.g., C57BL/6 or BALB/c)
- Syngeneic tumor cell line (e.g., MC38, B16-F10)
- TH-Z145 formulated for in vivo administration
- Calipers for tumor measurement

- Implant tumor cells subcutaneously into the flank of the mice.
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, **TH-Z145**).
- Administer TH-Z145 at the determined dose and schedule (e.g., daily oral gavage).
- · Measure tumor volume regularly with calipers.
- Monitor the health and body weight of the mice.
- At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes or immunohistochemistry.
- For combination studies, a group of mice can be co-treated with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

Conclusion

TH-Z145, as a CDK12/13 inhibitor, holds significant potential for use in immunology research, particularly in the field of cancer immunotherapy. The proposed mechanism of action, involving the induction of DNA damage, activation of the STING pathway, and promotion of immunogenic cell death, provides a strong rationale for its investigation as a monotherapy or in combination with other immunomodulatory agents. The protocols provided here offer a comprehensive guide for researchers to begin to elucidate the specific immunological effects of **TH-Z145** and to evaluate its therapeutic potential. Further research is warranted to establish the precise molecular interactions and to generate compound-specific data to guide its development.



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